2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

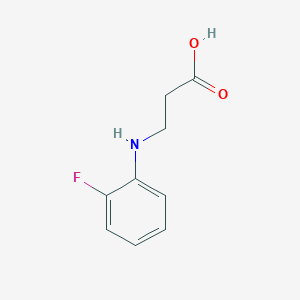

“2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde” is a chemical compound . It’s also known as "2,5-Dimethyl-3-[(2-methyl-1-piperidinyl)methyl]benzaldehyde" .

Synthesis Analysis

The synthesis of piperidone derivatives, which includes “2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde”, has been a subject of research. Piperidones serve as precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis

The molecular structure of “2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde” can be represented by the SMILES string and InChI key .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde” include its molecular formula, C16H23NO .Applications De Recherche Scientifique

Flavor Compounds in Foods

Branched aldehydes, including compounds related to 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde, play a crucial role as flavor compounds in food products. The production and breakdown pathways of these aldehydes from amino acids, their influence on food flavor, and the factors affecting their formation in foods have been extensively reviewed. This knowledge is pivotal for controlling the formation of desired flavor levels in various food products (Smit, Engels, & Smit, 2009).

Polymerization of Higher Aldehydes

The polymerization of higher aliphatic and branched aldehydes, which includes the category of chemicals that 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde falls into, has been systematically studied. This review discusses the methods of preparation, purification, characterization of monomers, mechanisms of polymerization, and potential practical applications of the resulting polymers. The properties exhibited by these polymers may lend themselves to innovative applications in the future (Kubisa, Neeld, Starr, & Vogl, 1980).

Hydrogen Bonding in Solvent Mixtures

Dimethyl sulfoxide (DMSO), a solvent that shares structural similarities with 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde, exhibits unique hydrogen bonding interactions with cosolvent molecules. This review provides an in-depth analysis of DMSO's interactions, including hydrogen bonds and van der Waals forces, which are crucial for understanding the dissolution properties and solution behavior of such compounds. Special attention is given to the DMSO/water system, known for its nonideal mixing behavior (Kiefer, Noack, & Kirchner, 2011).

Health Benefits of Related Compounds

Although not directly mentioning 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde, research on 4,4-dimethyl phytosterols, which possess structural similarities, highlights the potential health benefits and disease prevention aspects of such compounds. This review emphasizes the importance of understanding the structures, sources, and potential therapeutic uses of compounds structurally related to 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde (Zhang, Liu, Chang, Jin, Zhang, & Wang, 2019).

Safety And Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid, can cause skin and eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation, may damage fertility or the unborn child, and is toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

2,5-dimethyl-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-12-8-15(14(3)16(9-12)11-18)10-17-7-5-4-6-13(17)2/h8-9,11,13H,4-7,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJVMIAPQDLJQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C(=CC(=C2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589504 |

Source

|

| Record name | 2,5-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde | |

CAS RN |

894213-68-4 |

Source

|

| Record name | 2,5-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid](/img/structure/B1341380.png)

![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride](/img/structure/B1341405.png)

![3-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1341419.png)

![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide](/img/structure/B1341422.png)